![molecular formula C14H16N2O B11880878 2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one CAS No. 62582-90-5](/img/structure/B11880878.png)
2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
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Overview
Description
2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of aniline derivatives with cyclic ketones in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with different substituents.
Scientific Research Applications
Antibacterial Properties
Research indicates that 2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action may involve the inhibition of bacterial cell wall synthesis and interference with cellular metabolism.
Table 1: Antibacterial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Reference Compound (e.g., Penicillin) | Staphylococcus aureus | 16 µg/mL |
Reference Compound (e.g., Streptomycin) | Escherichia coli | 32 µg/mL |
The presence of electron-donating groups in its structure has been linked to enhanced antibacterial activity.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study exploring the cytotoxic effects of various quinazolinone derivatives on human cancer cell lines revealed that some derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines. The specific mechanisms by which these compounds exert their anticancer effects are still under investigation but may involve inhibition of specific kinases or transcription factors involved in tumor growth.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Some studies suggest that this compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest: It has been proposed that the compound could interfere with cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in bacterial and cancer cells leading to cell death.
Neurological Disorders
There is emerging interest in the potential use of this compound as an acetylcholinesterase inhibitor. Given the role of acetylcholine in cognitive functions and memory retention, compounds that inhibit acetylcholinesterase are being explored for therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, leading to modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-Phenylquinazolin-4(3H)-one
- 2-Methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Uniqueness
2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its hexahydro structure may confer different properties compared to fully aromatic quinazolinones.
Biological Activity
2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
The molecular formula for this compound is C18H24N2O, with a molecular weight of 284.4 g/mol. The compound is characterized by a hexahydroquinazoline core structure which contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C18H24N2O |
Molecular Weight | 284.4 g/mol |
CAS Number | 62607-99-2 |
IUPAC Name | This compound |
1. Antimicrobial Activity
Research has demonstrated that derivatives of hexahydroquinazolinones exhibit significant antimicrobial properties. For instance, studies show that certain derivatives can inhibit the growth of various bacterial strains effectively. The inhibition zones measured in millimeters indicate potent antibacterial activity compared to standard antibiotics.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on phospholipases and proteases. In a study focusing on octahydroquinazolinones:
- Phospholipase A2 (PLA2) Inhibition : Compounds derived from hexahydroquinazolinones displayed inhibition rates ranging from 40% to over 90% at specific concentrations (0.01 g/L to 0.05 g/L) .
Compound | PLA2 Inhibition (%) at 0.05 g/L |
---|---|
Compound A | 92.86 ± 3.18 |
Compound B | 89.72 ± 3.66 |
3. Anti-inflammatory Effects
The anti-inflammatory potential of hexahydroquinazolinones has been investigated in vivo and in vitro. The compounds showed promising results in reducing inflammation markers and mediators in various models .
4. Anticancer Activity
Recent studies have pointed towards the anticancer properties of hexahydroquinazolinones. Compounds have been shown to induce apoptosis in cancer cell lines through multiple pathways including the modulation of cell cycle regulators and apoptotic markers.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of derivatives found that certain modifications on the phenyl ring significantly enhanced antibacterial activity against Gram-positive bacteria. The most effective derivative exhibited an inhibition zone of up to 25 mm against Staphylococcus aureus.
Case Study 2: PLA2 Inhibition
In a comparative analysis with known PLA2 inhibitors like oleanolic acid, certain hexahydroquinazolinone derivatives demonstrated superior inhibitory effects with IC50 values ranging from 0.029 to 0.049 g/L .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the phenyl moiety enhances biological activity significantly. Modifications such as methyl or halogen substitutions have been correlated with increased potency against targeted enzymes and microbial strains.
Properties
CAS No. |
62582-90-5 |
---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-phenyl-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-3,6-7,13,15H,4-5,8-9H2,(H,16,17) |
InChI Key |
OGSXGDMEFPSQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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